molecular formula C12H21N3O4S2 B2753892 1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine CAS No. 956250-28-5

1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine

Cat. No. B2753892
CAS RN: 956250-28-5
M. Wt: 335.44
InChI Key: BRJLNQSYVAZYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine, also known as MDPV, is a synthetic cathinone that belongs to the pyrovalerone class of compounds. It is a powerful stimulant that has gained popularity among drug users due to its euphoric and energizing effects. However, MDPV is a dangerous drug that can cause serious harm to individuals who abuse it. In

Scientific Research Applications

Synthesis and Bioanalytical Standards

The compound 1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine, due to its complex structure, plays a significant role in the synthesis of deuterated compounds for use as bioanalytical standards in clinical trials. The base-catalyzed exchange in the synthesis process involves several steps, including the labeling of sulfone-containing substituents and selective removal of deuteriums to prevent their exchange, highlighting the compound's importance in creating precise and reliable standards for bioanalytical purposes (Rozze & Fray, 2009).

Microbial Metabolism and Environmental Impact

The environmental implications of compounds related to 1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine are seen in their role in the biogeochemical cycling of sulfur. Methanesulfonic acid, a related compound, is a key intermediate in this cycle, formed in significant quantities in the atmosphere from the oxidation of atmospheric dimethyl sulfide. This process involves various aerobic bacteria that utilize methanesulfonate as a sulfur source for growth, highlighting the environmental relevance of these compounds (Kelly & Murrell, 1999).

Antimicrobial Activities

The synthesis of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, similar in structure to the compound , demonstrates significant antimicrobial activity. These derivatives, through a one-pot reaction strategy, have shown to exceed the activity of reference drugs against various bacteria and fungi. This research suggests potential pharmaceutical applications for compounds related to 1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine in the development of new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Atmospheric Chemistry

In atmospheric chemistry, the oxidation of dimethyl sulfide (DMS), a process closely related to the sulfur-containing compounds like 1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine, has significant implications for aerosol formation and cloud formation. The complex sequence of radical reactions involved in DMS oxidation, leading to products such as sulfuric acid and methanesulfonic acid, illustrates the compound's relevance in understanding atmospheric chemical processes and their impact on climate and air quality (Mardyukov & Schreiner, 2018).

properties

IUPAC Name

1-(3,5-dimethyl-1-methylsulfonylpyrazol-4-yl)sulfonyl-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4S2/c1-9-5-7-14(8-6-9)21(18,19)12-10(2)13-15(11(12)3)20(4,16)17/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJLNQSYVAZYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine

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